4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepan-5-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, an isopropyl group, a methyl group, an oxadiazol group, and a diazepanone group . These groups suggest that the compound could have a variety of chemical properties and potential applications, such as in medicinal chemistry or materials science .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions followed by oxidative cyclization . The starting substrates could be readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorobenzyl and isopropyl groups are likely to add steric bulk, while the oxadiazol and diazepanone groups could contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazol group is known to participate in a variety of chemical reactions . The fluorobenzyl group could also influence the compound’s reactivity due to the electronegativity of fluorine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2/c1-13(2)17-11-23(12-18-22-21-14(3)26-18)9-8-19(25)24(17)10-15-4-6-16(20)7-5-15/h4-7,13,17H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBTKHTDHVUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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